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Compound of Interest

Compound Name: CP-868388 free base

Cat. No.: B1669575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The compound identified by CAS number 702681-67-2 is CP-868388, a potent, selective, and

orally active agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This

technical guide provides an in-depth overview of its pharmacological profile, drawing from

available preclinical data. CP-868388 demonstrates significant promise in the modulation of

lipid metabolism, positioning it as a valuable tool for research into dyslipidemia and related

metabolic disorders.

Core Pharmacological Attributes
CP-868388 distinguishes itself through its high affinity and selectivity for the PPARα nuclear

receptor. This specificity is crucial for minimizing off-target effects and eliciting a focused

therapeutic response.

Quantitative In Vitro Pharmacology
The in vitro characteristics of CP-868388 highlight its potency and selectivity at the molecular

level. The following table summarizes key quantitative data from various assays.
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Parameter Value Description

Binding Affinity (Ki)

PPARα 10.8 nM
Demonstrates high-affinity

binding to the target receptor.

PPARβ 3.47 µM

Exhibits significantly lower

affinity, indicating selectivity

against this isoform.

PPARγ >10 µM

Shows negligible affinity,

further confirming its

selectivity.

Functional Potency (EC50)

SRC-1 Coactivator

Recruitment
4.7 nM

Potent recruitment of the

steroid receptor coactivator-1,

a key step in PPARα

activation.

Transcriptional Activation

(HepG2 cells)
18 nM

Effective activation of PPARα-

mediated gene transcription in

a human liver cell line.

In Vivo Efficacy: Hypolipidemic Activity
Preclinical studies in murine models have demonstrated the potent hypolipidemic effects of CP-

868388. Oral administration of the compound resulted in a robust and dose-dependent

reduction in plasma triglycerides.

Animal Model Dosing Regimen Key Finding

Male B6/CBF1J mice
0.3, 1, and 3 mg/kg, oral

gavage, once daily for 2 days

A significant, dose-dependent

decrease in circulating plasma

triglycerides, with the 3.0

mg/kg dose achieving

approximately 50% reduction.
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Mechanism of Action: The PPARα Signaling
Pathway
CP-868388 exerts its pharmacological effects by activating the PPARα signaling cascade. As a

ligand for PPARα, it initiates a series of molecular events that culminate in the regulation of

genes involved in lipid and glucose metabolism.
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Caption: PPARα signaling pathway activated by CP-868388.

Experimental Protocols
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Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the protocols for the key experiments cited in the characterization of

CP-868388.

In Vitro Assays
1. PPARα Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound to the PPARα receptor.

Start Prepare Assay Buffer
(e.g., TEGMD)

Incubate hPPARα-LBD with
Radiolabeled Ligand (e.g., [³H]GW409544)
and varying concentrations of CP-868388

Separate Bound from
Free Ligand

(e.g., Hydroxylapatite filtration)

Quantify Radioactivity
(Scintillation Counting)

Calculate Ki values
using Cheng-Prusoff equation End

Click to download full resolution via product page

Caption: Workflow for the PPARα radioligand binding assay.

2. LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the

ability of the compound to promote the interaction between PPARα and a coactivator peptide.

Start

Prepare Assay Components:
- GST-tagged hPPARα-LBD

- Terbium-labeled anti-GST antibody
- Fluorescein-labeled coactivator peptide (e.g., SRC-1)

- CP-868388 dilutions

Incubate Components
in 384-well plate

Excite at 340 nm and
Measure Emission at

495 nm (Terbium) and 520 nm (Fluorescein)

Calculate TR-FRET Ratio
(520 nm / 495 nm)

Determine EC50 value
from dose-response curve End

Click to download full resolution via product page

Caption: Workflow for the coactivator recruitment assay.

3. Transcriptional Activation Assay in HepG2 Cells

This cell-based assay quantifies the ability of the compound to activate the transcription of a

reporter gene under the control of a PPARα-responsive promoter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1669575?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669575?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669575?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start Culture HepG2 cells
in 96-well plates

Transfect cells with:
- GAL4-hPPARα-LBD expression vector

- UAS-luciferase reporter vector

Treat cells with varying
concentrations of CP-868388

Lyse cells and measure
luciferase activity

Determine EC50 value
from dose-response curve End

Click to download full resolution via product page

Caption: Workflow for the transcriptional activation assay.

In Vivo Study
Hypolipidemic Activity in Mice

This in vivo experiment assesses the effect of the compound on plasma lipid levels in a

relevant animal model.
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Start

Acclimatize Male B6/CBF1J mice

Administer CP-868388 or vehicle
(oral gavage, once daily for 2 days)

Collect blood samples
(e.g., via retro-orbital sinus)

Isolate plasma

Measure plasma triglyceride levels
(e.g., using a commercial enzymatic assay kit)

Analyze data and compare
treatment groups to vehicle control

End
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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